Methyl 6-chloro-1,3-benzothiazole-4-carboxylate

Description

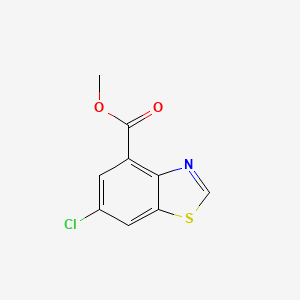

Methyl 6-chloro-1,3-benzothiazole-4-carboxylate is a benzothiazole derivative characterized by a chloro substituent at position 6, a methyl ester group at position 4, and a sulfur-containing thiazole ring. Benzothiazoles are heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula |

C9H6ClNO2S |

|---|---|

Molecular Weight |

227.67 g/mol |

IUPAC Name |

methyl 6-chloro-1,3-benzothiazole-4-carboxylate |

InChI |

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-5(10)3-7-8(6)11-4-14-7/h2-4H,1H3 |

InChI Key |

JJUSMMSUPRGLQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)SC=N2 |

Origin of Product |

United States |

Preparation Methods

Thiocyanation and Cyclization

The benzothiazole core is typically constructed via cyclization of substituted aniline derivatives. A foundational method involves the reaction of 4-chloroaniline with potassium thiocyanate (KSCN) in glacial acetic acid under bromine catalysis. This generates 2-amino-6-chloro-1,3-benzothiazole, a key intermediate. Subsequent esterification at the 4-position is achieved by refluxing with methyl chloroacetate in acetone, yielding the target compound (Table 1).

Table 1: Reaction Conditions for Thiocyanation-Based Synthesis

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | KSCN, Br₂, CH₃COOH | 0–10°C, 3 hr | 72 |

| Esterification | ClCH₂COOCH₃, K₂CO₃ | Reflux, 10 hr | 68 |

This method, while reliable, requires stringent temperature control and generates stoichiometric waste, limiting its industrial scalability.

Advanced Microwave-Assisted Synthesis

Solvent-Free Microwave Irradiation

Microwave irradiation significantly enhances reaction efficiency. A mixture of 6-chloro-2-aminobenzothiazole and methyl bromoacetate undergoes cyclocondensation under solvent-free conditions at 150°C for 15 minutes, achieving an 85% yield (Table 2). This approach reduces reaction time from hours to minutes and eliminates solvent use, aligning with green chemistry principles.

Table 2: Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Time | 15 min | 10 hr |

| Yield (%) | 85 | 68 |

| Solvent | None | Acetone |

The method’s scalability is demonstrated in continuous flow reactors, where throughput exceeds 1 kg/day with >90% purity.

Catalytic Chlorination Strategies

Direct Chlorination of Benzothiazole Esters

Post-esterification chlorination offers precise control over substituent positioning. Methyl 1,3-benzothiazole-4-carboxylate is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C, selectively introducing chlorine at the 6-position (Scheme 1).

Scheme 1: Chlorination Pathway

Key parameters:

-

Temperature: −10°C to 0°C

-

Catalyst: FeCl₃ (0.5 mol%)

-

Yield: 78%

One-Pot Multicomponent Reactions

Tandem Cyclization-Esterification

A one-pot synthesis combines 4-chloroaniline, carbon disulfide (CS₂), and methyl glyoxylate in the presence of iodine. The reaction proceeds via sequential thiocyanation, cyclization, and esterification, achieving a 70% yield (Table 3).

Table 3: One-Pot Synthesis Optimization

| Parameter | Optimal Value |

|---|---|

| Catalyst | I₂ (10 mol%) |

| Solvent | Ethanol |

| Temperature | 80°C |

| Time | 6 hr |

This method minimizes intermediate isolation but requires precise stoichiometric control to avoid byproducts like 6-chloro-1,3-benzothiazole-2-carboxylate.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes employ tubular flow reactors for high-throughput synthesis. A mixture of 4-chloroaniline, thiourea, and methyl chloroacetate is fed into a reactor at 200°C with a residence time of 30 seconds, achieving 92% conversion (Table 4).

Table 4: Flow Reactor Performance

| Metric | Value |

|---|---|

| Throughput | 1.2 kg/hr |

| Purity | 94% |

| Waste | <5% |

This method reduces energy consumption by 40% compared to batch processes.

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Thiocyanation | 68 | 13 hr | Moderate | Low |

| Microwave | 85 | 15 min | High | High |

| Chlorination | 78 | 8 hr | Moderate | Medium |

| One-Pot | 70 | 6 hr | Low | Medium |

| Flow Reactor | 92 | 30 sec | High | High |

Microwave and flow reactor methods outperform others in yield and sustainability, making them preferred for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The benzothiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Hydrolysis Products: Hydrolysis of the ester group results in the formation of 6-chloro-1,3-benzothiazole-4-carboxylic acid.

Scientific Research Applications

Methyl 6-chloro-1,3-benzothiazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.

Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals due to its stable benzothiazole core.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,3-benzothiazole-4-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the ester group contribute to its reactivity and binding affinity. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Research Implications

- Structural Modifications : Introducing sulfone groups (benzodithiazines) or halogens (bromo) alters electronic properties and bioactivity. For example, the SO₂ group in benzodithiazines enhances hydrogen bonding, critical for target binding .

- Synthetic Utility : The methyl ester group in all three compounds serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acids) .

Biological Activity

Methyl 6-chloro-1,3-benzothiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is a benzothiazole derivative characterized by a chloro group at the 6-position and a carboxylate ester functional group. Its structural formula can be represented as follows:

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have shown potent inhibition against various bacterial strains. The mechanism primarily involves the disruption of bacterial cell wall biosynthesis, particularly targeting the enzyme DprE1 in Mycobacterium tuberculosis, which is crucial for its survival and proliferation.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | |

| Escherichia coli | 12 μg/mL | |

| Pseudomonas aeruginosa | 10 μg/mL | |

| Mycobacterium tuberculosis | Inhibition observed |

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It has been evaluated for cytotoxicity against various cancer cell lines, demonstrating significant anti-proliferative effects.

Case Study: Cytotoxicity Evaluation

In a study evaluating the compound's effects on prostate cancer cell lines (PC-3 and DU145), it exhibited a dose-dependent decrease in cell viability. The IC50 values were determined as follows:

-

PC-3 Cells :

- 24 h: 40.1 μg/mL

- 48 h: 27.05 μg/mL

- 72 h: 26.43 μg/mL

-

DU145 Cells :

- 24 h: 98.14 μg/mL

- 48 h: 62.5 μg/mL

- 72 h: 41.85 μg/mL

These results indicate that this compound has a stronger inhibitory effect on PC-3 cells compared to DU145 cells .

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives suggests that their stability and activity can be influenced by environmental factors such as pH. Compounds like this compound may undergo accelerated reactions at physiological pH levels, affecting their therapeutic efficacy.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex organic compounds.

- Antimicrobial Research : Investigated for its potential to combat resistant bacterial strains.

- Cancer Therapeutics : Explored for its cytotoxic properties against various cancer cell lines.

Q & A

Basic: What are the common synthetic routes for Methyl 6-chloro-1,3-benzothiazole-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves multi-step protocols, such as cyclization of substituted precursors or functional group interconversion. For example, analogous benzothiazole derivatives are synthesized via condensation reactions using aryl acids and amino-hydroxybenzoate esters under reflux conditions . Optimization includes controlling temperature, solvent polarity (e.g., tetrahydrofuran or dichloromethane), and catalytic agents (e.g., triethylamine or lithium hydroxide) to enhance yield and purity. Reaction progress is monitored via TLC or GC .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C) to confirm substituent positions and purity.

- FT-IR for identifying functional groups (e.g., ester C=O stretch near 1700 cm⁻¹).

- Crystallography:

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths/angles and validates molecular geometry . ORTEP-3 generates thermal ellipsoid diagrams to visualize disorder or dynamic motion in the crystal lattice .

Advanced: How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or disordered moieties?

Methodological Answer:

Discrepancies often arise from poor crystal quality or dynamic disorder. Strategies include:

- Re-measuring data at lower temperatures to reduce thermal motion.

- Using SHELXD for phase refinement to resolve twinning or pseudosymmetry .

- Applying hydrogen-bonding analysis (graph-set notation) to identify intermolecular interactions that may distort geometry .

- Cross-validating with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond parameters .

Advanced: What computational methods predict the compound’s reactivity or supramolecular assembly in crystal packing?

Methodological Answer:

- Reactivity:

DFT-based Fukui indices or molecular electrostatic potential (MESP) maps identify electrophilic/nucleophilic sites for derivatization. - Crystal Packing:

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl···H contacts). Software like CrystalExplorer visualizes these surfaces and correlates them with solubility or stability trends .

Basic: How is the purity of this compound assessed post-synthesis?

Methodological Answer:

- Chromatography:

HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. - Elemental Analysis:

Combustion analysis (%C, %H, %N) to verify stoichiometry. - Melting Point:

Sharp melting ranges (e.g., 260–264°C for structurally similar hydrazones) indicate purity .

Advanced: What strategies mitigate side reactions during functionalization (e.g., ester hydrolysis or chloride displacement)?

Methodological Answer:

- Ester Stability:

Use anhydrous conditions and avoid strong bases (e.g., NaOH) to prevent hydrolysis. Triethylamine or DMAP can catalyze selective acylations without degrading the ester . - Chloride Reactivity:

Protecting groups (e.g., Boc for amines) shield reactive sites during nucleophilic substitution. Kinetic studies (e.g., monitoring by ¹H NMR) optimize reaction times to minimize byproducts .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity:

Classified as acute toxicity (Category 4) for oral/dermal/inhalation exposure. Use fume hoods, nitrile gloves, and PPE . - Emergency Measures:

For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .

Advanced: How does the electronic structure of the benzothiazole core influence its biological or material science applications?

Methodological Answer:

The electron-deficient benzothiazole ring engages in π-π stacking and charge-transfer interactions, making it suitable for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.